molecular formula C6H9K6O15P3 B563478 d-Myo-inositol-1,4,5-trisphosphate tripotassium salt

d-Myo-inositol-1,4,5-trisphosphate tripotassium salt

Cat. No.: B563478
M. Wt: 648.64 g/mol
InChI Key: DVOPWCOAGWTTEN-PPKFVSOLSA-H
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ins(1,4,5)-P3 hexapotassium salt is synthesized through the enzymatic hydrolysis of phosphatidylinositol-4,5-bisphosphate. This process involves the activation of phosphoinositide-specific phospholipase C, which catalyzes the hydrolysis reaction . The reaction conditions typically require a controlled environment with specific pH and temperature settings to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of Ins(1,4,5)-P3 hexapotassium salt involves large-scale enzymatic hydrolysis processes. The production setup includes bioreactors where the enzymatic reactions are carried out under controlled conditions. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ins(1,4,5)-P3 hexapotassium salt primarily undergoes phosphorylation reactions. It can be phosphorylated by inositol polyphosphate kinases to form higher inositol phosphates .

Common Reagents and Conditions

The phosphorylation reactions typically involve inositol polyphosphate kinases and ATP as the phosphate donor. The reactions are carried out in aqueous solutions under physiological conditions .

Major Products Formed

The major products formed from the phosphorylation of Ins(1,4,5)-P3 hexapotassium salt include inositol 1,3,4,5-tetrakisphosphate and inositol 1,3,4,5,6-pentakisphosphate .

Properties

IUPAC Name

hexapotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOPWCOAGWTTEN-PPKFVSOLSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9K6O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-Myo-inositol-1,4,5-trisphosphate tripotassium salt
Reactant of Route 2
d-Myo-inositol-1,4,5-trisphosphate tripotassium salt
Reactant of Route 3
d-Myo-inositol-1,4,5-trisphosphate tripotassium salt
Reactant of Route 4
d-Myo-inositol-1,4,5-trisphosphate tripotassium salt
Reactant of Route 5
d-Myo-inositol-1,4,5-trisphosphate tripotassium salt
Reactant of Route 6
d-Myo-inositol-1,4,5-trisphosphate tripotassium salt

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